Cas no 2172026-99-0 (3-N-ethyl-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid)

3-N-ethyl-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its structure incorporates an ethyl group and a hexanoic acid spacer, enhancing solubility and flexibility in solid-phase peptide assembly. The Fmoc group ensures selective deprotection under mild basic conditions, improving synthesis efficiency. This compound is particularly valuable for introducing tailored modifications or functional handles into peptide sequences, enabling advanced applications in bioconjugation and drug development. Its stability and compatibility with standard coupling reagents make it a reliable choice for researchers requiring precise control over peptide design. Suitable for automated synthesizers, it supports high-purity peptide production.
3-N-ethyl-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid structure
2172026-99-0 structure
Product name:3-N-ethyl-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid
CAS No:2172026-99-0
MF:C27H34N2O5
MW:466.569267749786
CID:6143247
PubChem ID:165530017

3-N-ethyl-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-N-ethyl-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid
    • EN300-1493363
    • 2172026-99-0
    • 3-[N-ethyl-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]butanoic acid
    • Inchi: 1S/C27H34N2O5/c1-3-29(19(2)17-26(31)32)25(30)15-5-4-10-16-28-27(33)34-18-24-22-13-8-6-11-20(22)21-12-7-9-14-23(21)24/h6-9,11-14,19,24H,3-5,10,15-18H2,1-2H3,(H,28,33)(H,31,32)
    • InChI Key: RRKFXZBOQOFJHX-UHFFFAOYSA-N
    • SMILES: O(C(NCCCCCC(N(CC)C(C)CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 466.24677219g/mol
  • Monoisotopic Mass: 466.24677219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 13
  • Complexity: 662
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 95.9Ų

3-N-ethyl-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1493363-2500mg
3-[N-ethyl-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]butanoic acid
2172026-99-0
2500mg
$6602.0 2023-09-28
Enamine
EN300-1493363-5000mg
3-[N-ethyl-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]butanoic acid
2172026-99-0
5000mg
$9769.0 2023-09-28
Enamine
EN300-1493363-50mg
3-[N-ethyl-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]butanoic acid
2172026-99-0
50mg
$2829.0 2023-09-28
Enamine
EN300-1493363-250mg
3-[N-ethyl-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]butanoic acid
2172026-99-0
250mg
$3099.0 2023-09-28
Enamine
EN300-1493363-500mg
3-[N-ethyl-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]butanoic acid
2172026-99-0
500mg
$3233.0 2023-09-28
Enamine
EN300-1493363-100mg
3-[N-ethyl-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]butanoic acid
2172026-99-0
100mg
$2963.0 2023-09-28
Enamine
EN300-1493363-1.0g
3-[N-ethyl-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]butanoic acid
2172026-99-0
1g
$0.0 2023-06-05
Enamine
EN300-1493363-1000mg
3-[N-ethyl-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]butanoic acid
2172026-99-0
1000mg
$3368.0 2023-09-28
Enamine
EN300-1493363-10000mg
3-[N-ethyl-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]butanoic acid
2172026-99-0
10000mg
$14487.0 2023-09-28

Additional information on 3-N-ethyl-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid

Research Brief on 3-N-ethyl-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid (CAS: 2172026-99-0)

The compound 3-N-ethyl-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid (CAS: 2172026-99-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, serves as a critical intermediate in peptide synthesis and drug development. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the ethylaminohexanoic acid moiety makes it particularly valuable for solid-phase peptide synthesis (SPPS) and other bioconjugation applications.

Recent studies have explored the utility of this compound in the synthesis of peptide-based therapeutics, where its stability and reactivity under various conditions are of paramount importance. Researchers have demonstrated its efficacy in facilitating the formation of amide bonds, a cornerstone in peptide chemistry. The Fmoc group, known for its orthogonality in protecting amine functionalities, allows for sequential deprotection and coupling steps, which are essential for the synthesis of complex peptides and peptidomimetics.

In addition to its role in peptide synthesis, 3-N-ethyl-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid has been investigated for its potential applications in targeted drug delivery systems. Its amphiphilic nature enables the formation of self-assembling nanostructures, which can be functionalized with therapeutic agents for enhanced bioavailability and controlled release. Recent in vitro studies have shown promising results in the context of cancer therapy, where these nanostructures exhibit improved tumor targeting and reduced off-target effects.

Furthermore, advancements in analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have facilitated the precise characterization and quantification of this compound in complex biological matrices. These methodologies are critical for ensuring the purity and consistency of 3-N-ethyl-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid in pharmaceutical formulations, thereby supporting its transition from laboratory-scale synthesis to industrial production.

Looking ahead, ongoing research aims to optimize the synthetic pathways for this compound to improve yield and scalability. Innovations in green chemistry, such as the use of environmentally benign solvents and catalysts, are being explored to align with sustainable manufacturing practices. Additionally, the integration of computational modeling and machine learning approaches is expected to accelerate the discovery of novel derivatives with enhanced pharmacological properties.

In conclusion, 3-N-ethyl-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidobutanoic acid (CAS: 2172026-99-0) represents a versatile and valuable tool in chemical biology and pharmaceutical research. Its applications span from peptide synthesis to drug delivery, with ongoing studies poised to unlock further potential. As the field continues to evolve, this compound is likely to remain a focal point for innovation and development in the quest for novel therapeutics.

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